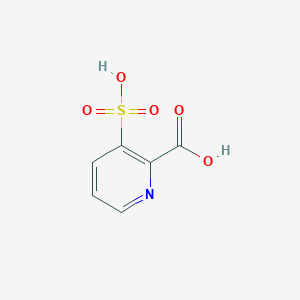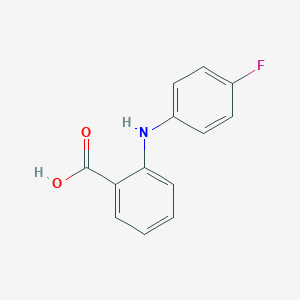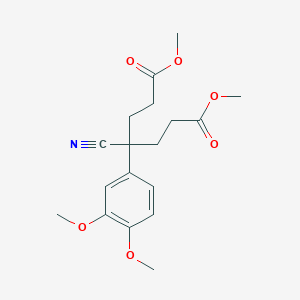
Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate, also known as DCDMH, is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various fields, including pharmaceuticals, agriculture, and water treatment. DCDMH is a white crystalline powder that is soluble in water and organic solvents. In
Wirkmechanismus
The mechanism of action of Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is not fully understood. However, it is believed that Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate works by disrupting the cell membrane of bacteria, leading to cell death. Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is also thought to inhibit the growth of bacteria by interfering with their metabolic processes.
Biochemische Und Physiologische Effekte
Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has been shown to have both biochemical and physiological effects. In vitro studies have shown that Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties. In animal studies, Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has been shown to have neuroprotective effects, protecting the brain from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has several advantages for use in lab experiments. It is a stable compound that can be stored for long periods of time without degrading. It is also relatively inexpensive compared to other antimicrobial agents. However, Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has some limitations. It is toxic to aquatic organisms and can cause skin irritation and allergic reactions in humans. Therefore, it should be handled with care in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate in the treatment of cancer and other diseases. Additionally, research could be conducted to explore the potential of Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate in the field of agriculture, as a pesticide or herbicide.
Conclusion
In conclusion, Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is a chemical compound that has a wide range of scientific research applications. It is used as an antimicrobial agent in the pharmaceutical industry, as a disinfectant in water treatment, and has potential uses in the treatment of cancer and other diseases. While Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has several advantages for use in lab experiments, it also has limitations that must be considered. Future research on Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate could lead to the development of new synthesis methods and the discovery of new applications for this compound.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has a wide range of scientific research applications. In the pharmaceutical industry, Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is used as an antimicrobial agent in the production of drugs. It has been shown to be effective against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli. Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is also used in the treatment of water in swimming pools and spas. It is an effective disinfectant that can kill harmful bacteria and viruses.
Eigenschaften
CAS-Nummer |
61330-09-4 |
|---|---|
Produktname |
Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate |
Molekularformel |
C18H23NO6 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate |
InChI |
InChI=1S/C18H23NO6/c1-22-14-6-5-13(11-15(14)23-2)18(12-19,9-7-16(20)24-3)10-8-17(21)25-4/h5-6,11H,7-10H2,1-4H3 |
InChI-Schlüssel |
DVVFXLDMZOPUKO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(CCC(=O)OC)(CCC(=O)OC)C#N)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(CCC(=O)OC)(CCC(=O)OC)C#N)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

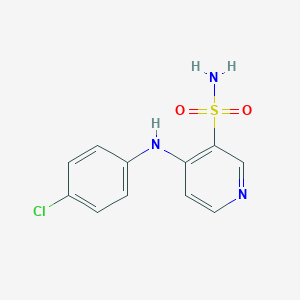
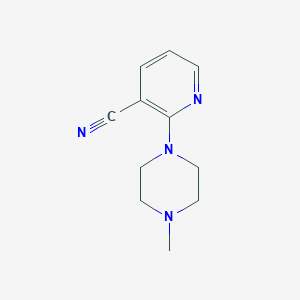
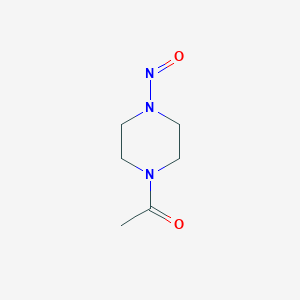
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)
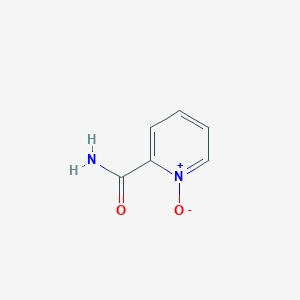
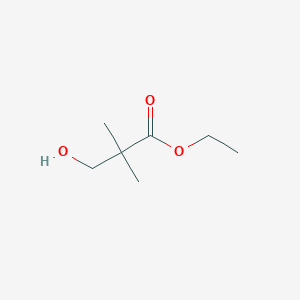
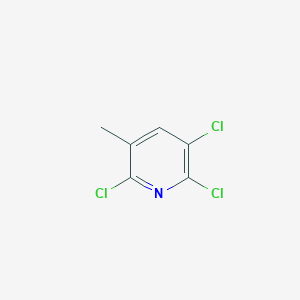
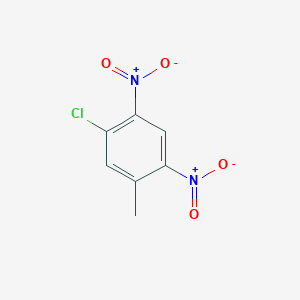
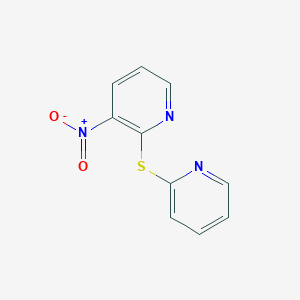
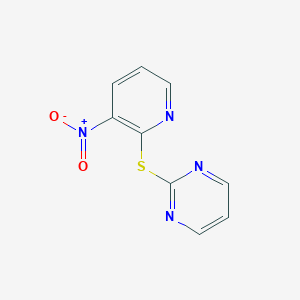
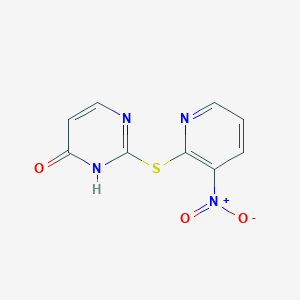
![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
